
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques. For instance, the separation of chiral intermediates such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through crystallization methods that enhance yield and atom economy .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents to introduce or replace functional groups on the pyrrolidine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
Applications De Recherche Scientifique
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for radiolabeled imaging agents in glioma imaging . Additionally, it has applications in the agrochemical industry as a component of various formulations .
Mécanisme D'action
The mechanism of action of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of enzyme activity, depending on its structural modifications. The molecular targets often include enzymes involved in metabolic pathways, where the compound binds to the active site and alters the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include (2S,4S)-4-hydroxyproline and (2S,4S)-4-mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Propriétés
Formule moléculaire |
C6H11ClFNO2 |
|---|---|
Poids moléculaire |
183.61 g/mol |
Nom IUPAC |
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
Clé InChI |
JHFQMLQFQXIKGU-FHAQVOQBSA-N |
SMILES isomérique |
CN1C[C@H](C[C@H]1C(=O)O)F.Cl |
SMILES canonique |
CN1CC(CC1C(=O)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


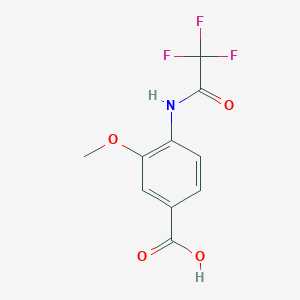
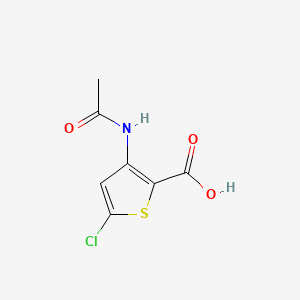
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
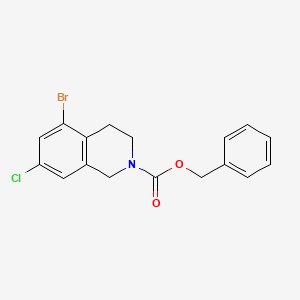

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
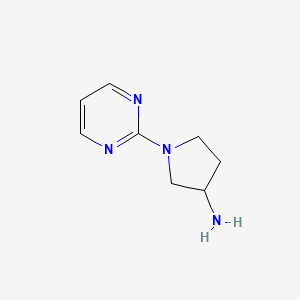

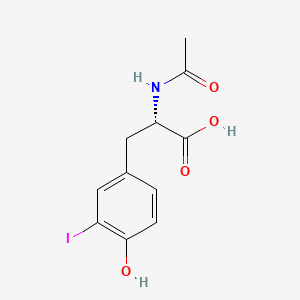
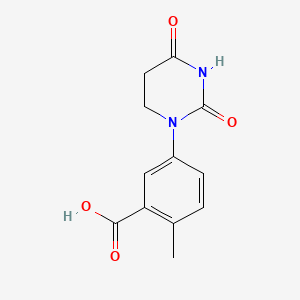


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

